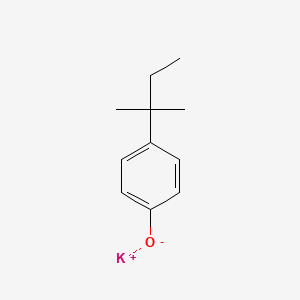
Potassium 4-(1,1-dimethylpropyl)phenolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 4-(1,1-dimethylpropyl)phenolate is a chemical compound with the molecular formula C11H15KO. It is also known as potassium p-t-amylphenate. This compound is characterized by the presence of a potassium ion (K+) and a phenolate ion substituted with a 1,1-dimethylpropyl group at the para position. It is commonly used in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium 4-(1,1-dimethylpropyl)phenolate can be synthesized through the reaction of 4-(1,1-dimethylpropyl)phenol with potassium hydroxide (KOH). The reaction typically involves dissolving 4-(1,1-dimethylpropyl)phenol in a suitable solvent, such as ethanol or methanol, and then adding an aqueous solution of potassium hydroxide. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve larger-scale reactions using similar principles. The process may be optimized for efficiency and yield, with careful control of reaction conditions such as temperature, concentration, and reaction time. The product is typically purified through filtration and recrystallization to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Potassium 4-(1,1-dimethylpropyl)phenolate undergoes several types of chemical reactions, including:
Oxidation: The phenolate ion can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The phenolate ion can participate in nucleophilic substitution reactions, where the potassium ion is replaced by other cations or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Reduced phenolic derivatives.
Substitution: Various substituted phenolic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Potassium 4-(1,1-dimethylpropyl)phenolate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of potassium 4-(1,1-dimethylpropyl)phenolate involves its interaction with various molecular targets and pathways. The phenolate ion can act as a nucleophile, participating in reactions with electrophiles. The potassium ion may also play a role in stabilizing the compound and facilitating its reactivity. The specific pathways and targets depend on the context of its use, such as in chemical reactions or biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Potassium phenolate: Lacks the 1,1-dimethylpropyl group, resulting in different reactivity and properties.
Sodium 4-(1,1-dimethylpropyl)phenolate: Similar structure but with a sodium ion instead of potassium, leading to variations in solubility and reactivity.
4-(1,1-dimethylpropyl)phenol: The parent phenol compound without the potassium ion, exhibiting different chemical behavior.
Uniqueness
Potassium 4-(1,1-dimethylpropyl)phenolate is unique due to the presence of both the potassium ion and the 1,1-dimethylpropyl group, which confer specific reactivity and properties. This combination makes it valuable in various applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
53404-18-5 |
|---|---|
Fórmula molecular |
C11H15KO |
Peso molecular |
202.33 g/mol |
Nombre IUPAC |
potassium;4-(2-methylbutan-2-yl)phenolate |
InChI |
InChI=1S/C11H16O.K/c1-4-11(2,3)9-5-7-10(12)8-6-9;/h5-8,12H,4H2,1-3H3;/q;+1/p-1 |
Clave InChI |
MUJHVWDJMOVCOZ-UHFFFAOYSA-M |
SMILES canónico |
CCC(C)(C)C1=CC=C(C=C1)[O-].[K+] |
Números CAS relacionados |
80-46-6 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


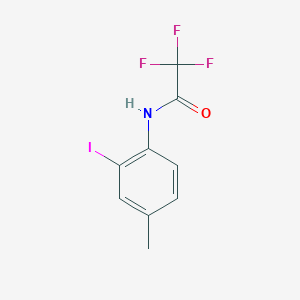
![3-[4-(Trifluoromethyl)pyrimidin-2-yl]benzoic acid](/img/structure/B13760703.png)
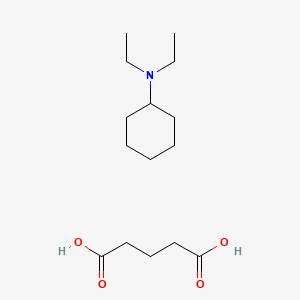
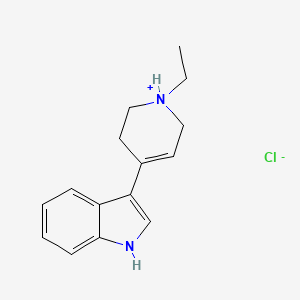


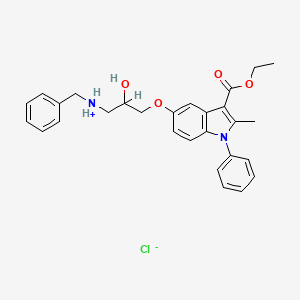




![2,3-Dihydro-1H-benz[e]indene](/img/structure/B13760759.png)


